
Quinolinium, 8-hydroxy-1-methyl-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolinium, 8-hydroxy-1-methyl-, acetate is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse biological activities and is used in various scientific research fields. The presence of the 8-hydroxy group and the acetate moiety enhances its chemical reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 8-hydroxy-1-methyl-, acetate typically involves the reaction of 8-hydroxyquinoline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction can be represented as follows:
8-Hydroxyquinoline+Acetic Anhydride→Quinolinium, 8-hydroxy-1-methyl-, acetate+Acetic Acid
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as sulfuric acid can further enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Quinolinium, 8-hydroxy-1-methyl-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or amines are used under mild conditions.
Major Products Formed
The major products formed from these reactions include various quinolinium salts, hydroquinoline derivatives, and substituted quinolinium compounds.
Wissenschaftliche Forschungsanwendungen
Quinolinium, 8-hydroxy-1-methyl-, acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its anticancer and antiviral activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Quinolinium, 8-hydroxy-1-methyl-, acetate involves its interaction with various molecular targets. The compound can chelate metal ions, disrupting essential biological processes in microorganisms. It also interferes with DNA synthesis and repair mechanisms, leading to its antimicrobial and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar biological activities but lacks the acetate group.
Quinoline: A simpler structure with a wide range of applications but lower biological activity compared to its derivatives.
Quinolinium Salts: Various salts with different counterions that exhibit unique properties and applications.
Uniqueness
Quinolinium, 8-hydroxy-1-methyl-, acetate is unique due to the presence of both the 8-hydroxy group and the acetate moiety. This combination enhances its chemical reactivity and biological properties, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
88892-92-6 |
|---|---|
Molekularformel |
C12H13NO3 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
1-methylquinolin-1-ium-8-ol;acetate |
InChI |
InChI=1S/C10H9NO.C2H4O2/c1-11-7-3-5-8-4-2-6-9(12)10(8)11;1-2(3)4/h2-7H,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
ZYYQIYPQNHPNLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)[O-].C[N+]1=CC=CC2=C1C(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


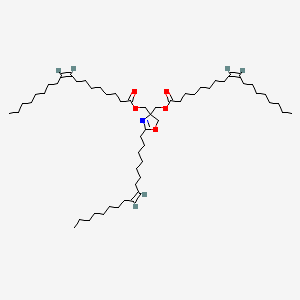


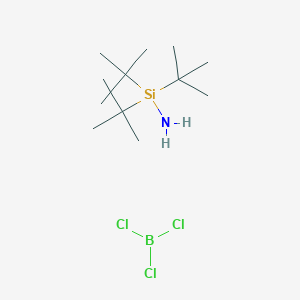
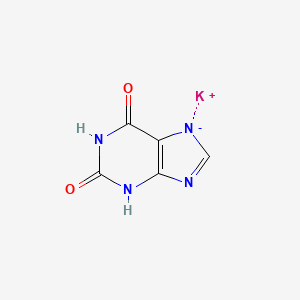

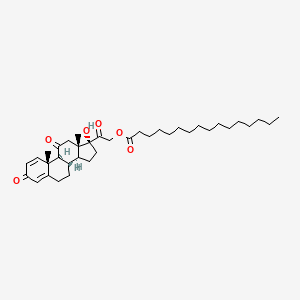

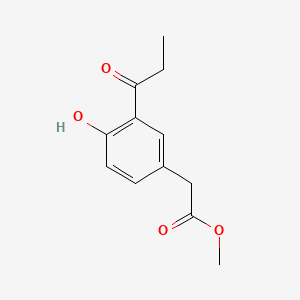


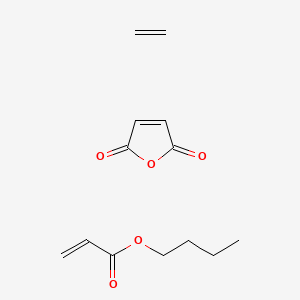
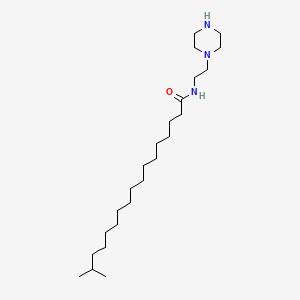
![[4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane](/img/structure/B12674100.png)
